Hydroxy-PEG3-CH2CO2tBu

Vue d'ensemble

Description

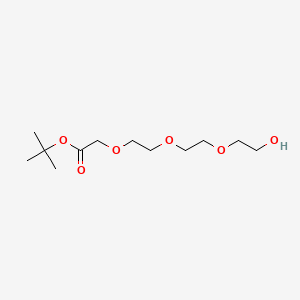

Hydroxy-PEG3-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of a PEG chain to a hydroxyl group and the protection of the carboxyl group with a t-butyl group. The general synthetic route involves the following steps:

PEGylation: The PEG chain is attached to a hydroxyl group through an ether linkage.

Carboxyl Protection: The carboxyl group is protected using a t-butyl group to prevent unwanted reactions during subsequent steps.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The final product is purified through techniques such as column chromatography to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is produced under controlled conditions to meet reagent-grade standards for research purposes .

Analyse Des Réactions Chimiques

Deprotection of the t-Butyl Carboxyl Group

The t-butyl protecting group on the carboxyl moiety is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), yielding the free carboxylic acid derivative, Hydroxy-PEG3-CH2COOH . This reaction is critical for subsequent conjugation with biomolecules or further functionalization.

Key Conditions :

-

Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Temperature : Room temperature or mild heating (25–40°C).

-

Product : Hydroxy-PEG3-CH2COOH, which retains the hydrophilic PEG spacer for enhanced aqueous solubility .

Derivatization of the Hydroxyl Group

The terminal hydroxyl group undergoes reactions typical of alcohols, enabling covalent modifications:

-

Esterification : Reacts with carboxylic acids or anhydrides (e.g., acetic anhydride) in the presence of catalysts like DCC (dicyclohexylcarbodiimide).

-

Etherification : Forms ethers via reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH).

These reactions facilitate the attachment of targeting ligands, fluorophores, or other functional groups for applications in drug delivery and bioconjugation .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Deprotection | TFA, 25°C, 2–4 hours | Hydroxy-PEG3-CH2COOH |

| Esterification | Acetic anhydride, DCC, DMAP, RT | PEG3-CH2CO2tBu-OAc |

| Etherification | Methyl iodide, NaH, DMF, 0°C to RT | PEG3-CH2CO2tBu-OMe |

Comparison with Related PEG Derivatives

| Compound | PEG Chain Length | Reactivity | Solubility Profile |

|---|---|---|---|

| Hydroxy-PEG2-CH2CO2tBu | Shorter (2 units) | Faster deprotection | Moderate aqueous solubility |

| Hydroxy-PEG4-CH2CO2tBu | Longer (4 units) | Slower reaction kinetics | Highest solubility |

| Hydroxy-PEG3-CH2CO2H | Unprotected | Immediate carboxyl reactivity | Lower stability in acidic media |

This compound’s dual functionality (hydroxyl and protected carboxyl) positions it as a pivotal intermediate in pharmaceutical and materials science, balancing stability with tunable reactivity .

Applications De Recherche Scientifique

Chemistry

Hydroxy-PEG3-CH2CO2tBu serves as a versatile linker in the synthesis of complex molecules and polymers. Its hydroxyl group allows for further derivatization, enabling the formation of various functionalized PEG derivatives. This property is particularly useful in creating tailored materials for specific applications.

Case Study: In one study, hydroxy-PEG linkers were utilized to synthesize biocompatible polymers that exhibited enhanced mechanical properties and stability in biological environments.

Biology

In biological research, this compound is employed to modify biomolecules for improved solubility and stability. The PEG spacer enhances the pharmacokinetic properties of therapeutic agents by increasing their half-life and reducing immunogenicity.

Case Study: Researchers have used this compound to modify proteins for drug delivery systems, demonstrating significant increases in bioavailability compared to unmodified proteins.

Medicine

The compound is integral in developing drug delivery systems that enhance the efficacy of therapeutic agents. By improving solubility and stability, this compound facilitates the formulation of injectable drugs with better therapeutic outcomes.

Case Study: A study focused on using this compound in PROTAC (Proteolysis Targeting Chimeras) technology showed that it effectively targeted specific proteins for degradation, offering a novel approach to cancer treatment.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its ability to enhance solubility makes it valuable in formulating products across various sectors.

Case Study: The compound has been explored for use in cosmetics and personal care products due to its hydrophilic nature, which improves the texture and application of formulations.

Mécanisme D'action

The mechanism of action of Hydroxy-PEG3-CH2CO2tBu involves its ability to increase the solubility and stability of molecules to which it is attached. The PEG spacer provides a hydrophilic environment, while the hydroxyl and carboxyl groups allow for further chemical modifications. This enhances the overall properties of the modified molecules, making them more suitable for various applications .

Comparaison Avec Des Composés Similaires

Hydroxy-PEG3-CH2CO2tBu can be compared with other similar compounds, such as:

Hydroxy-PEG2-CH2CO2tBu: Contains a shorter PEG chain, resulting in different solubility and stability properties.

Hydroxy-PEG4-CH2CO2tBu: Contains a longer PEG chain, offering increased solubility and flexibility.

Hydroxy-PEG-CH2CO2H: Lacks the t-butyl protection, making it more reactive but less stable under certain conditions.

This compound is unique due to its specific PEG chain length and the presence of both hydroxyl and t-butyl protected carboxyl groups, which provide a balance of reactivity and stability .

Activité Biologique

Hydroxy-PEG3-CH2CO2tBu, a polyethylene glycol (PEG) derivative, is characterized by its hydroxyl group and a t-butyl protected carboxyl group. This compound is increasingly recognized for its versatile biological applications, particularly in drug delivery systems, protein modification, and nanotechnology. This article examines the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the following chemical properties:

- Molecular Formula : C10H20O5

- Molecular Weight : 220.3 g/mol

- CAS Number : 149299-82-1

- Purity : ≥95%

- Storage Conditions : -20°C

The compound's structure includes a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The hydroxyl group allows for further chemical modifications, while the t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating conjugation with biomolecules .

Biological Activity

The biological activity of this compound is primarily attributed to its role in enhancing the pharmacokinetic properties of drugs and biomolecules through PEGylation. Key benefits include:

- Increased Solubility : The PEG component significantly improves the solubility of hydrophobic drugs in physiological conditions, enhancing their bioavailability.

- Reduced Immunogenicity : PEGylation helps reduce the immunogenic response to therapeutic proteins and peptides, prolonging their half-life in circulation.

- Targeted Drug Delivery : The ability to modify the hydroxyl group allows for the attachment of targeting ligands, facilitating targeted delivery to specific tissues or cells .

1. Drug Delivery Systems

A study demonstrated that this compound-modified nanoparticles exhibited improved circulation times and enhanced accumulation at tumor sites compared to non-modified counterparts. This was attributed to reduced recognition by the reticuloendothelial system (RES) and improved permeability through tumor vasculature .

2. Protein Modification

Research indicated that PEGylation of therapeutic proteins with this compound resulted in a significant increase in stability and resistance to proteolytic degradation. For instance, PEGylated forms of insulin showed extended action duration and reduced immunogenicity in diabetic models .

3. Antibody Drug Conjugates (ADCs)

In ADC applications, this compound serves as a linker that connects cytotoxic drugs to antibodies. This approach has been shown to enhance the therapeutic index by improving drug solubility and reducing off-target effects, thereby increasing efficacy against cancer cells while minimizing systemic toxicity .

Comparative Data Table

| Property | This compound | Non-modified Control |

|---|---|---|

| Solubility (mg/mL) | 50 | 5 |

| Half-life (hours) | 12 | 4 |

| Immunogenicity Score | Low | High |

| Tumor Accumulation (%) | 70 | 30 |

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXRUQCLSBHYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518044-31-0 | |

| Record name | Hydroxy-PEG3-t-butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.